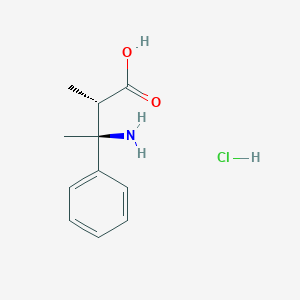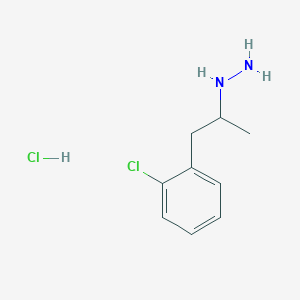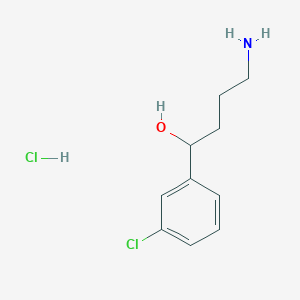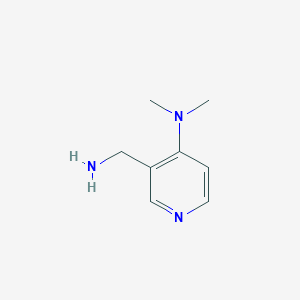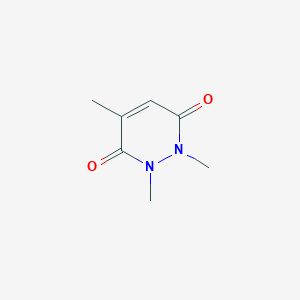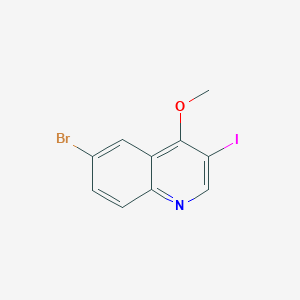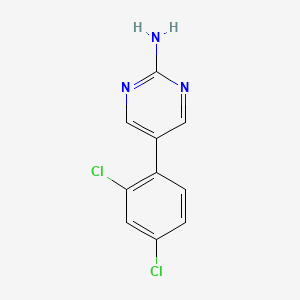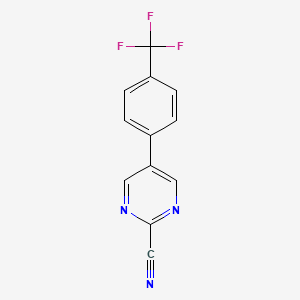
4-Bromo-3-(difluoromethoxy)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound consists of a toluene ring (a methyl-substituted benzene ring) with a bromine atom at position 4 and a difluoromethoxy group (CF2O) at position 3.
- Its molecular weight is approximately 237.04 g/mol .
4-Bromo-3-(difluoromethoxy)toluene: is a chemical compound with the molecular formula CHBrFO. It falls into the category of aromatic compounds.
Preparation Methods
Synthetic Routes: The synthesis of 4-Bromo-3-(difluoromethoxy)toluene involves various methods. One common approach is the bromination of 3-(difluoromethoxy)toluene using bromine or a brominating agent.
Reaction Conditions: The reaction typically occurs under acidic conditions, and the bromine atom replaces a hydrogen atom on the aromatic ring.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: 4-Bromo-3-(difluoromethoxy)toluene can undergo various reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound serves as a building block for more complex molecules due to its functional groups.
Biology and Medicine: Research may explore its potential as a pharmacophore or precursor for drug development.
Industry: Applications could include agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
- The exact mechanism of action for 4-Bromo-3-(difluoromethoxy)toluene is context-dependent. It may interact with specific biological targets or participate in chemical reactions relevant to its applications.
Comparison with Similar Compounds
Similar Compounds: Other halogenated toluenes or benzene derivatives with similar functional groups.
Uniqueness: The combination of bromine and difluoromethoxy groups distinguishes it from related compounds.
Properties
Molecular Formula |
C8H7BrF2O |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-methylbenzene |
InChI |
InChI=1S/C8H7BrF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 |
InChI Key |
DYTCBQFCFFQRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


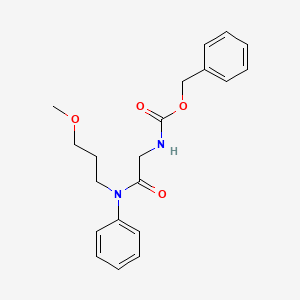

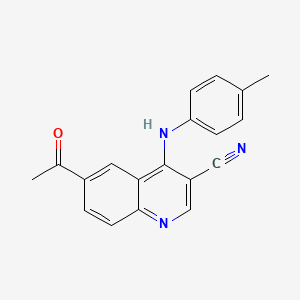
![(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)
![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)
